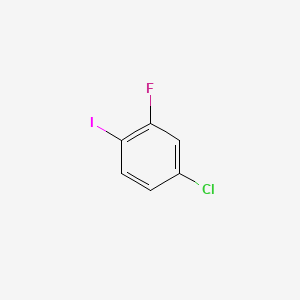

4-Chloro-2-fluoroiodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFI/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTFBOIFYXJIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00987367 | |

| Record name | 4-Chloro-2-fluoro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6797-79-1 | |

| Record name | 4-Chloro-2-fluoro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6797-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-fluoroiodobenzene CAS number and properties

An In-Depth Technical Guide to 4-Chloro-2-fluoroiodobenzene: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key halogenated intermediate. Its unique substitution pattern—featuring chlorine, fluorine, and iodine atoms—imparts a distinct reactivity profile, making it an invaluable building block in modern synthetic chemistry. We will delve into its fundamental properties, provide validated protocols for its synthesis and subsequent reactions, and discuss its strategic applications, particularly within the realms of pharmaceutical and agrochemical development.

Core Compound Identification and Properties

This compound is a polysubstituted benzene derivative. The strategic placement of three different halogens on the aromatic ring allows for selective and sequential chemical modifications, a highly desirable trait for constructing complex molecular architectures.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6797-79-1 | [1][2][3] |

| Molecular Formula | C₆H₃ClFI | [1][2][3] |

| Molecular Weight | 256.44 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow/red liquid or low-melting solid | [3][4] |

| Boiling Point | ~206-217 °C | [1][3] |

| Melting Point | ~17-19 °C | [5] |

| Density | ~1.98 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D ~1.606 | [1][5] |

| InChI Key | RSTFBOIFYXJIMR-UHFFFAOYSA-N | [1][2] |

| Common Synonyms | 1-Chloro-3-fluoro-4-iodobenzene, 2-Fluoro-4-chloroiodobenzene, 5-Chloro-2-fluoroiodobenzene |[2] |

Solubility Profile: Based on its lipophilic, aromatic structure, this compound is sparingly soluble in water but exhibits excellent solubility in common organic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), toluene, and N,N-dimethylformamide (DMF). This solubility profile is advantageous for a wide range of synthetic transformations.

Synthesis of this compound via Sandmeyer Reaction

The most reliable and scalable synthesis of this compound begins with the commercially available 4-chloro-2-fluoroaniline. The transformation of the amino group into an iodo group is efficiently achieved via the Sandmeyer reaction. This classic transformation involves two key stages: diazotization of the primary amine, followed by the substitution of the resulting diazonium salt with iodide.

The choice of the Sandmeyer reaction is deliberate; it is a high-yielding and robust method for introducing halogens onto an aromatic ring, particularly when direct electrophilic halogenation is either not regioselective or not feasible. The mechanism proceeds through a free radical pathway initiated by a single-electron transfer from a copper(I) species, though for iodination, a copper catalyst is often not strictly necessary as the iodide anion itself is a sufficiently strong nucleophile to react with the diazonium salt.[2][6][7]

Caption: Mechanism of the Sandmeyer Reaction.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-chloro-2-fluoroaniline.

Materials:

-

4-chloro-2-fluoroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl Ether (Et₂O)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Amine Salt Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 4-chloro-2-fluoroaniline (1.0 equiv) to deionized water (approx. 2 M concentration relative to the amine). Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add concentrated sulfuric acid (2.5-3.0 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir for 15 minutes until a fine slurry of the amine sulfate salt is formed.

-

Diazotization: Dissolve sodium nitrite (1.1-1.2 equiv) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine salt slurry from Step 1. The key is to maintain the temperature strictly between 0-5 °C. A slight excess of nitrous acid can be confirmed using starch-iodide paper (a positive test turns blue-black). Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

Iodide Displacement: In a separate flask, dissolve potassium iodide (1.5-2.0 equiv) in a minimal amount of water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution from Step 2 to the stirred potassium iodide solution. Causality Note: Adding the diazonium salt to the iodide solution (reverse addition) helps to control the vigorous evolution of nitrogen gas and minimize side reactions.

-

Decomposition: After the addition is complete, allow the mixture to warm slowly to room temperature and then heat gently to 40-50 °C for 1-2 hours, or until the evolution of nitrogen gas ceases completely. The product will separate as a dark, dense oil.

-

Work-up: Cool the reaction mixture to room temperature. Add saturated sodium thiosulfate solution portion-wise until the dark color of excess iodine is quenched, resulting in a pale yellow organic layer.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume). Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, water, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Purification: The crude product is purified by vacuum distillation to yield this compound as a clear, pale-yellow liquid.

Key Reactions and Synthetic Utility

The true value of this compound lies in its capacity to serve as a scaffold for building molecular complexity. The carbon-iodine bond is the most reactive site for organometallic cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond. This differential reactivity allows for selective functionalization at the C-I position while leaving the C-Cl bond intact for potential subsequent transformations.

Caption: Synthetic utility of this compound.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a cornerstone of modern C-C bond formation, coupling an organoboron species with an organic halide.[8][9][10] It is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a vast array of functional groups, and the generally low toxicity of the boron-containing byproducts.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4'-substituted-4-chloro-2-fluorobiphenyl.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed solvent system followed by the palladium catalyst. Causality Note: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

B. Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[11][12][13] This reaction is fundamental to the synthesis of pharmaceuticals, conjugated polymers, and molecular electronics. It typically employs a dual catalytic system of palladium and copper(I).

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize a 4-chloro-2-fluoro-1-(alkynyl)benzene derivative.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

-

Copper(I) Iodide (CuI, 2-5 mol%)

-

Amine base/solvent (e.g., Triethylamine or Diisopropylamine)

-

Co-solvent (e.g., THF or DMF)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the palladium catalyst and copper(I) iodide.

-

Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen (3x).

-

Reagent Addition: Under the inert atmosphere, add this compound, the co-solvent (if used), the amine base, and finally the terminal alkyne. Causality Note: The amine base is crucial as it scavenges the HI produced during the reaction and helps deprotonate the alkyne, facilitating the formation of the key copper(I) acetylide intermediate.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Spectroscopic Characterization

-

¹H NMR: The proton spectrum will show three signals in the aromatic region (typically 6.8-8.0 ppm). Each signal will represent one of the three aromatic protons. The signals will exhibit complex splitting patterns due to both homo-nuclear (³JHH) and hetero-nuclear (³JHF, ⁴JHF) coupling. The proton ortho to the iodine will likely be the most downfield.

-

¹³C NMR: The carbon spectrum will display six distinct signals for the six aromatic carbons. The carbon atom bonded to iodine (C-I) will appear at a relatively high field (low ppm, ~90-100 ppm) due to the "heavy atom effect." The carbon bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Other carbons will show smaller C-F couplings (²JCF, ³JCF).

-

¹⁹F NMR: The fluorine spectrum will show a single resonance, as there is only one fluorine atom in the molecule.[14] This signal will be split into a multiplet due to coupling with the neighboring aromatic protons (typically ³JHF and ⁴JHF).[15] The chemical shift will be in the typical range for an aryl fluoride.

Safety, Handling, and Storage

Hazard Identification: this compound is classified as an irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Classifications |

|---|

| GHS07 (Exclamation Mark) | Warning | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) |

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][16]

-

Avoid breathing vapors or mist.[17]

-

Wash hands thoroughly after handling.[18]

-

Take precautionary measures against static discharge.

Storage:

-

Store in a cool, dry, and well-ventilated place.[16]

-

Keep the container tightly closed.

-

The compound is noted to be light-sensitive; store in an amber or opaque container to protect from light.[16]

-

Store away from strong oxidizing agents.[16]

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its carefully arranged halogen substituents provide a handle for predictable and selective reactivity, particularly in palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide serve as a comprehensive resource for researchers and drug development professionals, enabling them to confidently incorporate this versatile intermediate into their synthetic strategies to accelerate the discovery of novel chemical entities.

References

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Capot Chemical. MSDS of 4-Chloro-1-fluoro-2-iodobenzene. [Link]

-

The Royal Society of Chemistry. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. [Link]

-

NROChemistry. Sandmeyer Reaction. [Link]

-

Adda247. Sandmeyer Reaction Mechanism. [Link]

-

Grokipedia. Sandmeyer reaction. [Link]

-

National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Scribd. Exp 4 - Suzuki Coupling Reaction. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

PubMed. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. [Link]

-

ResearchGate. Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. [Link]

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

-

University of Arizona. Fluorine NMR. [Link]

-

ResearchGate. A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]

-

MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

-

ResearchGate. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 3. Sandmeyer Reaction Mechanism - [adda247.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. rsc.org [rsc.org]

- 6. byjus.com [byjus.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biophysics.org [biophysics.org]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. synquestlabs.com [synquestlabs.com]

- 17. capotchem.cn [capotchem.cn]

- 18. fishersci.com [fishersci.com]

Introduction: The Strategic Utility of a Polysubstituted Aromatic Building Block

An In-depth Technical Guide to 4-Chloro-2-fluoroiodobenzene: Properties, Synthesis, and Reactivity

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic placement of multiple, electronically distinct functional groups on an aromatic scaffold is a cornerstone of molecular design. This compound emerges as a preeminent example of such a scaffold. This tri-halogenated benzene derivative is not merely an intermediate; it is a versatile platform molecule whose value is derived from the differential reactivity of its iodine, chlorine, and fluorine substituents. The presence of an iodine atom provides a reliable handle for transition-metal-catalyzed cross-coupling reactions, the most facile of the carbon-halogen bonds to activate. Concurrently, the electron-withdrawing nature of the fluorine and chlorine atoms modulates the electronic properties of the ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr) pathways that are otherwise inaccessible. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the core physicochemical properties, synthesis, spectral characteristics, and key reaction manifolds of this compound, thereby enabling its effective deployment in complex synthetic campaigns.

Core Compound Identification and Properties

This compound is a synthetically useful organic compound, valued as a building block in the creation of more complex molecules.[1]

Chemical Identity

-

IUPAC Name: 4-Chloro-2-fluoro-1-iodobenzene[2]

-

Synonyms: 2-Fluoro-4-chloroiodobenzene, 4-Chloro-2-fluoro-1-iodobenzene, 2-Iodo-5-chlorofluorobenzene[2][3]

Physicochemical Properties

The physical and chemical data for this compound are summarized in the table below. The compound typically presents as a liquid or a low-melting solid, a common characteristic for substituted benzenes of this molecular weight. Its high density is characteristic of iodinated aromatic compounds.

| Property | Value | Source(s) |

| Molecular Weight | 256.44 g/mol | [2][3] |

| Appearance | Clear colourless to light yellow liquid or white/orange powder/lump | [1][3] |

| Melting Point | 17-19 °C | [3] |

| Boiling Point | 206-217 °C | [2][3][4] |

| Density | 1.98 - 2.01 g/mL at 25 °C | [1][3][4] |

| Refractive Index (n²⁰/D) | 1.606 | [3][4] |

| Flash Point | >110 °C (>230 °F) | [3][4] |

| Solubility | Slightly soluble in water | [5] |

| Sensitivity | Light sensitive | [2][5] |

Spectroscopic Signature Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. Each signal will exhibit complex splitting patterns (e.g., doublet of doublets) due to coupling with the adjacent ¹⁹F nucleus and other protons (³JHH and ⁴JHH). The proton ortho to the iodine atom is expected to be the most downfield, while the proton ortho to the fluorine atom will show a characteristic doublet splitting from the fluorine.

-

¹³C NMR: The carbon spectrum will display six unique signals for the aromatic carbons. The carbon bearing the iodine atom (C-I) will appear at a relatively high field (approx. 90-100 ppm) due to the heavy atom effect.[6] The carbon attached to fluorine (C-F) will be significantly downfield (approx. 160-165 ppm) and will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). The other carbons will show smaller C-F couplings.

-

¹⁹F NMR: This is a powerful tool for fluorinated compounds. The ¹⁹F NMR spectrum will exhibit a single signal for the fluorine atom. Its chemical shift is expected in the typical range for aryl fluorides (approx. -100 to -120 ppm relative to CFCl₃).[7][8][9] The signal will be split by the adjacent ortho protons.

Mass Spectrometry (MS)

The mass spectrum will show a distinct molecular ion (M⁺) peak at m/z 256. A characteristic (M+2) peak will be observed with approximately one-third the intensity of the M⁺ peak, which is the signature isotopic pattern for a single chlorine atom. Key fragmentation pathways would include the loss of an iodine atom (M - 127), and subsequent loss of HCl or HF.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[10] Key expected absorption bands include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1250-1150 cm⁻¹: C-F stretching, typically a strong band.

-

~1100-1000 cm⁻¹: C-Cl stretching.

-

Below 800 cm⁻¹: C-I stretching.

-

~900-800 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.

Synthesis of this compound

The most direct and reliable synthesis of this compound proceeds from the commercially available precursor, 4-chloro-2-fluoroaniline, via a Sandmeyer-type reaction.[11] This classic transformation involves two key stages: the diazotization of the primary aromatic amine, followed by the displacement of the resulting diazonium group with iodide.[4][12]

Synthetic Workflow Diagram

Caption: Synthesis of this compound via diazotization and iodination.

Detailed Experimental Protocol: Diazotization and Iodination

Warning: Diazonium salts can be explosive when isolated and dry. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield.

-

Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloro-2-fluoroaniline (1.0 eq). Add concentrated hydrochloric acid (approx. 3.0 eq) and water. Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in cold water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. Vigorous stirring is essential. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

Iodination: Prepare a separate solution of potassium iodide (KI) (1.2 eq) in water. Slowly add the cold diazonium salt solution from Step 2 to the KI solution with stirring.

-

Decomposition: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then gently warm the mixture (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases and the dark color of iodine may appear.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Add a solution of sodium bisulfite or thiosulfate to quench any excess iodine. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is defined by the selective reactivity of its halogen substituents. The C-I bond is the weakest and most polarizable, making it the primary site for palladium-catalyzed cross-coupling reactions. The aromatic ring, activated by the electron-withdrawing halogens, is also a substrate for nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds.

The Sonogashira coupling is a highly efficient method for coupling aryl halides with terminal alkynes, a key transformation in the synthesis of pharmaceuticals and organic materials.[13][14] The reaction is co-catalyzed by palladium and copper(I) salts.[1]

Catalytic Cycle Diagram:

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Representative Protocol: Sonogashira Coupling

-

Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).

-

Reagent Addition: Add a suitable solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine or diisopropylamine (2.0-3.0 eq). Finally, add the terminal alkyne (1.1-1.2 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with aqueous ammonium chloride, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography on silica gel.

This reaction is a powerful tool for constructing arylamine bonds, which are prevalent in pharmaceuticals.[5][15] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a specialized phosphine ligand.[16][17]

Representative Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 eq), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq). Add an anhydrous solvent such as toluene or dioxane.

-

Reaction: Seal the vial and heat the mixture with stirring (typically 80-110 °C) for the required time (4-24 hours), monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify by flash chromatography to isolate the desired arylamine product.

Nucleophilic Aromatic Substitution (SNAr)

The presence of three electron-withdrawing halogens makes the aromatic ring of this compound electron-deficient and thus susceptible to attack by strong nucleophiles. While all halogens can act as leaving groups, the C-F bond is highly polarized, making the carbon it is attached to (C2) a primary site for nucleophilic attack in the rate-determining step.[18][19] The reaction proceeds via a negatively charged Meisenheimer complex intermediate.[20]

Mechanism Diagram:

Caption: The two-step Addition-Elimination mechanism of SNAr.

Representative Protocol: SNAr with an Alkoxide

-

Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add a strong nucleophile such as sodium methoxide (NaOMe) (1.2 eq).

-

Reaction: Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS. The reaction typically displaces the fluorine atom due to its strong activation of the ortho position.

-

Work-up: After completion, cool the reaction and pour it into cold water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers, dry, concentrate, and purify the product by column chromatography.

Safety and Handling

This compound is an irritant and should be handled with care in a laboratory setting.[3][4]

-

Hazard Classifications:

-

Precautionary Measures:

-

Storage:

Conclusion

This compound stands as a powerful and versatile building block for advanced chemical synthesis. Its value lies in the predictable and orthogonal reactivity of its three distinct halogen substituents. By understanding its core properties, synthesis, and the specific reaction conditions required to engage the C-I bond in cross-coupling or to leverage the activated ring system in SNAr, researchers can strategically incorporate this scaffold into complex molecular architectures. This guide serves as a foundational resource for harnessing the full synthetic potential of this key intermediate in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information (PMC). [Link]

-

Supporting Information for Catalytic Hydrotrifluoromethylation. The Royal Society of Chemistry. [Link]

-

Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

4-Fluoroiodobenzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

- Synthesis of 2, 4-dihalogenofluorobenzenes and their antimicrobial and antifungal activity studies. Medicinal Chemistry Research. (As referenced by Sigma-Aldrich).

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Fluoroiodobenzene. PubChem. [Link]

-

The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. ResearchGate. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

13C NMR Spectroscopy. Thieme. [Link]

-

Nucleophilic Aromatic Substitution. YouTube. [Link]

-

15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com. [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

- Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.

-

A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. [Link]

-

18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]

-

16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. [Link]

-

Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry. [Link]

Sources

- 1. ijnc.ir [ijnc.ir]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. research.rug.nl [research.rug.nl]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. learning.sepscience.com [learning.sepscience.com]

- 10. compoundchem.com [compoundchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. jk-sci.com [jk-sci.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. 1-Chloro-2-fluoro-4-iodobenzene | C6H3ClFI | CID 2736563 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Chloro-2-fluoroiodobenzene molecular weight and formula

An In-depth Technical Guide to 4-Chloro-2-fluoroiodobenzene: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

This compound is a tri-substituted halogenated aromatic compound that has emerged as a pivotal intermediate in advanced chemical synthesis. Its strategic importance is most pronounced in the fields of drug discovery, agrochemical development, and material science. The unique arrangement of chloro, fluoro, and iodo substituents on the benzene ring imparts a distinct reactivity profile, offering chemists a versatile scaffold for constructing complex molecular architectures. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, while the iodine atom serves as a highly effective reactive handle for forming new carbon-carbon bonds through cross-coupling reactions.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, reactivity, synthesis, and applications of this compound, grounded in authoritative sources and field-proven insights.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClFI | [3] |

| Molecular Weight | 256.44 g/mol | [3] |

| CAS Number | 6797-79-1 | [4] |

| Appearance | White or colorless to yellow/orange powder, lump, or clear liquid | [5] |

| Melting Point | 18 °C | [5] |

| Boiling Point | 217 °C (lit.) | [4] |

| Density | 1.98 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.606 (lit.) | [4] |

| SMILES | FC1=C(I)C=CC(Cl)=C1 | [3][4] |

| InChI Key | RSTFBOIFYXJIMR-UHFFFAOYSA-N | [3][4] |

Chemical Structure and Reactivity Profile

The specific substitution pattern of this compound is the primary determinant of its synthetic utility. Each halogen contributes uniquely to the molecule's reactivity.

Caption: Chemical structure of 4-Chloro-2-fluoro-1-iodobenzene.

-

Iodine (I): Positioned at C1, the carbon-iodine bond is the most labile among the halogens, making it the primary site for reactivity. It is an excellent leaving group in nucleophilic aromatic substitution and, most importantly, serves as the reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][6]

-

Fluorine (F): Located at C2, the fluorine atom is highly electronegative and imparts significant electronic effects. In medicinal chemistry, the strategic incorporation of fluorine is a well-established strategy to enhance a molecule's pharmacokinetic profile.[5] It can block sites of metabolic oxidation, thereby increasing metabolic stability and drug half-life.[7][8] Furthermore, fluorine can modulate the acidity/basicity of nearby functional groups and alter lipophilicity, which can improve bioavailability and target binding affinity.[9][10]

-

Chlorine (Cl): Situated at C4, the chlorine atom further modifies the electronic landscape of the aromatic ring and provides an additional potential site for chemical modification under more forcing conditions. Its presence also contributes to the overall lipophilicity of the molecule.

Synthetic Approach: A Representative Workflow

While various synthetic routes exist, a common strategy to prepare haloaromatic compounds involves diazotization of an aniline precursor followed by a Sandmeyer-type or Schiemann reaction. A plausible, high-level workflow starting from a commercially available aniline derivative is outlined below. The synthesis of the related compound, 4-chloro-2-fluoronitrobenzene, has been demonstrated using a similar multi-step approach beginning with 3-chloroaniline.[11][12]

Caption: Representative synthesis workflow for this compound.

Conceptual Protocol: Diazotization and Iodination

-

Diazotization: 4-Chloro-2-fluoroaniline is dissolved in an aqueous mineral acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt intermediate. This step is critical and temperature control is paramount to prevent decomposition of the unstable diazonium salt.

-

Iodination (Sandmeyer-type Reaction): A solution of potassium iodide (KI) in water is prepared. The cold diazonium salt solution is then added slowly to the KI solution. Nitrogen gas (N₂) is evolved as the diazonium group is replaced by iodine.

-

Workup and Purification: The reaction mixture is allowed to warm to room temperature. The aqueous phase is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with sodium thiosulfate solution to remove any residual iodine, followed by brine, and then dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Key Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals.[13] The reaction selectively occurs at the carbon-iodine bond.[14]

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), add this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF, and an aqueous phase.

-

Reaction Execution: Heat the mixture with stirring to the target temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography on silica gel to isolate the desired biaryl product.

Applications in Research and Development

-

Pharmaceutical Synthesis: This compound is a valuable building block for active pharmaceutical ingredients (APIs), particularly in the development of anti-cancer agents and antibiotics.[2] The fluorinated-chlorinated phenyl motif can be elaborated to construct complex therapeutic agents where the fluorine atom enhances metabolic stability and the chlorine atom provides steric or electronic influence for target binding.[1]

-

Agrochemical Development: In the agrochemical sector, it serves as a precursor for the synthesis of modern herbicides and pesticides.[2] The specific halogenation pattern can be crucial for the biological activity and selectivity of the final crop protection agent.[15]

-

Material Science: this compound is employed in the synthesis of advanced materials, including specialized polymers and coatings. Its incorporation can impart desirable properties such as enhanced durability, thermal stability, and chemical resistance.[2]

Safety and Handling Protocols

As a halogenated organic compound, this compound must be handled with appropriate precautions. The following information is synthesized from material safety data sheets.

GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [4] |

| Eye Irritation | H319 | Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4] |

Safe Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or dust. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter for organic vapors.[4]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its value is derived from the distinct and complementary reactivity imparted by its three halogen substituents. The iodine atom provides a reliable handle for sophisticated cross-coupling reactions, while the fluorine and chlorine atoms allow for the fine-tuning of steric and electronic properties, which is particularly crucial for modulating the pharmacokinetic profiles of drug candidates. For researchers in organic synthesis, medicinal chemistry, and materials science, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in the creation of novel and high-value molecules.

References

-

Drug Discovery and Development. (2024). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2023). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Optimizing Your Synthesis: The Role of 2-Fluoro-4-chloro-iodobenzene. Retrieved from [Link]

-

Frontiers. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Retrieved from [Link]

-

ResearchGate. (2001). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. Retrieved from [Link]

-

ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: Utilizing 1-Chloro-4-Fluoro-2-Nitrobenzene in Agrochemical and Specialty Chemical Production. Retrieved from [Link]

-

CORE. (2019). Microwave-Assisted Suzuki‒Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purines. Retrieved from [Link]

-

MDPI. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

-

NIH National Library of Medicine. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloro-2-fluoro-1-iodobenzene, 98% | Fisher Scientific [fishersci.ca]

- 4. 4-氯-2-氟碘苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Yoneda Labs [yonedalabs.com]

- 15. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-fluoroiodobenzene

Abstract

4-Chloro-2-fluoroiodobenzene (CAS No. 6797-79-1) is a halogenated aromatic compound of significant interest as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifunctional nature allows for selective and sequential cross-coupling reactions, making a definitive structural confirmation paramount for its effective use. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, leveraging foundational spectroscopic principles and data from analogous structures. We will dissect the anticipated Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a comprehensive characterization framework for researchers, scientists, and drug development professionals. The guide also includes validated experimental protocols for acquiring high-fidelity spectroscopic data for this class of compounds.

Molecular Structure and Isomeric Considerations

The precise arrangement of substituents on the benzene ring is the critical determinant of the compound's spectroscopic properties. The structure of this compound is defined by the IUPAC numbering system, which prioritizes the iodine atom due to its position in the periodic table.

Caption: Molecular Structure of this compound (CAS: 6797-79-1).

It is critical to distinguish this isomer from others, such as 1-chloro-2-fluoro-4-iodobenzene[1] or 5-chloro-2-fluoroiodobenzene,[2] as each will present a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. The analysis of ¹H, ¹³C, and ¹⁹F spectra provides a complete picture of the molecule's covalent framework.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each corresponding to one of the protons on the benzene ring. The chemical shifts (δ) are influenced by the electronic effects of the three halogen substituents. The predicted data is summarized below.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~7.60 - 7.75 | Doublet of doublets (dd) | JH3-H5 ≈ 2.5 Hz (meta), JH3-F ≈ 4-5 Hz |

| H-5 | ~7.30 - 7.45 | Doublet of doublets (dd) | JH5-H6 ≈ 8.5 Hz (ortho), JH5-H3 ≈ 2.5 Hz (meta) |

| H-6 | ~7.05 - 7.20 | Triplet of doublets (td) or dd | JH6-H5 ≈ 8.5 Hz (ortho), JH6-F ≈ 8-9 Hz |

Rationale and Interpretation:

-

H-3: This proton is positioned between two electron-withdrawing groups (I and Cl), but its chemical shift is primarily influenced by the ortho-iodine and meta-chlorine. The key feature is its coupling to both the fluorine atom (meta-coupling, ⁴JHF) and H-5 (meta-coupling, ⁴JHH), resulting in a doublet of doublets.

-

H-5: This proton is ortho to the chlorine and meta to the iodine. It will exhibit a clear ortho coupling to H-6 and a smaller meta coupling to H-3.

-

H-6: This proton is ortho to the fluorine atom, leading to a significant ortho H-F coupling constant. It is also ortho to the iodine. The signal will appear as a doublet due to the large ortho coupling with H-5, which is further split by the ortho coupling to the fluorine atom. Depending on the relative magnitudes of the couplings, this may appear as a triplet-like signal if JH6-H5 ≈ JH6-F.

Caption: Key ¹H-¹H and ¹H-¹⁹F NMR coupling interactions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six signals for the six unique carbon atoms of the benzene ring. The chemical shifts are heavily influenced by the directly bonded halogens, and carbons will show coupling to the fluorine atom.

| Carbon | Predicted δ (ppm) | Predicted Multiplicity (JCF) |

| C-1 (C-I) | ~90 - 95 | Doublet (J ≈ 3-5 Hz) |

| C-2 (C-F) | ~160 - 165 | Doublet (J ≈ 245-255 Hz) |

| C-3 (C-H) | ~130 - 135 | Doublet (J ≈ 3-5 Hz) |

| C-4 (C-Cl) | ~125 - 130 | Doublet (J ≈ 15-20 Hz) |

| C-5 (C-H) | ~128 - 132 | Doublet (J ≈ 8-10 Hz) |

| C-6 (C-H) | ~115 - 120 | Doublet (J ≈ 20-25 Hz) |

Rationale and Interpretation:

-

C-2 (C-F): The carbon directly attached to fluorine will show the largest chemical shift (downfield) and a very large one-bond C-F coupling constant (JCF), which is the most diagnostic signal in the spectrum.[3]

-

C-1 (C-I): The carbon bearing the iodine atom is significantly shielded (shifted upfield) due to the "heavy atom effect." It will show a small three-bond coupling to fluorine (³JCF).

-

C-4 (C-Cl): The carbon attached to chlorine will have a chemical shift typical for chlorinated benzenes and will exhibit a two-bond coupling to fluorine (²JCF).

-

C-6 (C-H): This carbon is ortho to the fluorine and will show a large two-bond C-F coupling constant (²JCF).

-

Other Carbons: C-3 and C-5 will show smaller, long-range C-F couplings.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides crucial information about the fluorine environment.[4] A single signal is expected for this compound.

-

Predicted Chemical Shift (δ): -105 to -115 ppm (relative to CFCl₃).

-

Predicted Multiplicity: A doublet of doublets (or a multiplet) arising from coupling to the ortho proton H-6 (³JHF ≈ 8-9 Hz) and the meta proton H-3 (⁴JHF ≈ 4-5 Hz). The application of ¹⁹F NMR is a powerful tool in the study of fluorinated compounds in various scientific fields.[5][6]

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides information about the vibrational modes of the molecule, confirming the presence of the aromatic ring and carbon-halogen bonds.[7]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1570 - 1590 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1450 - 1470 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1200 - 1250 | C-F Stretch | Strong |

| 1050 - 1100 | C-Cl Stretch | Strong |

| 800 - 900 | C-H Out-of-plane Bending | Strong |

| ~500 - 600 | C-I Stretch | Medium-Weak |

Rationale and Interpretation:

The spectrum will be dominated by absorptions characteristic of a substituted benzene ring. The C-H stretching vibrations appear above 3000 cm⁻¹. The key diagnostic peaks are the strong C-F and C-Cl stretching bands. The C-I stretch appears at a very low frequency in the fingerprint region. The pattern of C-H out-of-plane bending bands between 800-900 cm⁻¹ is diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring. The analysis of such spectra is often supported by computational chemistry to precisely assign vibrational modes.[8][9]

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight and provide structural information through fragmentation patterns.

| m/z | Assignment | Key Features |

| 256 / 258 | [M]⁺ (Molecular Ion) | Presence of a ~3:1 intensity ratio for the m/z 256 and 258 peaks, characteristic of a compound with one chlorine atom (³⁵Cl/³⁷Cl isotopes).[10] |

| 129 | [M - I]⁺ | Loss of the iodine radical, a very common and favorable fragmentation pathway. |

| 94 | [M - I - Cl]⁺ | Subsequent loss of a chlorine radical from the [M - I]⁺ fragment. |

Rationale and Interpretation:

The molecular formula of this compound is C₆H₃ClFI, with a calculated molecular weight of approximately 256.44 g/mol . The mass spectrum will show a distinct molecular ion peak [M]⁺ at m/z 256. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), an [M+2]⁺ peak will be observed at m/z 258 with roughly one-third the intensity of the [M]⁺ peak.[11] This isotopic pattern is definitive proof of the presence of one chlorine atom. The most prominent fragment ion will likely result from the cleavage of the weak C-I bond, yielding a fragment at m/z 129 ([C₆H₃ClF]⁺).

Experimental Protocols

Acquiring high-quality data is essential for accurate characterization. The following are generalized protocols for a sample like this compound.

Sample Preparation

-

NMR: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR (ATR): Place a small drop of the liquid sample (or a few crystals of the solid) directly onto the attenuated total reflectance (ATR) crystal. Ensure good contact by applying gentle pressure with the anvil.

-

MS (GC-MS): Prepare a dilute solution (~100 ppm) of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate). Inject 1 µL into the gas chromatograph (GC) coupled to the mass spectrometer.

Instrumentation and Data Acquisition

Caption: Workflow for the spectroscopic characterization of this compound.

-

NMR Spectroscopy:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H).

-

Acquire a standard ¹H spectrum with 16-32 scans.

-

Acquire a proton-decoupled ¹³C spectrum with a sufficient number of scans for good signal-to-noise (e.g., 1024 scans).

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Perform 2D correlation experiments (e.g., COSY, HSQC, HMBC) if further structural confirmation is needed.

-

-

IR Spectroscopy:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Average 16-32 scans for a high-quality spectrum.

-

Perform a background scan before running the sample.

-

-

Mass Spectrometry:

-

Use a GC with a standard capillary column (e.g., DB-5ms).

-

Set the MS to scan over a mass range of m/z 40-400.

-

Use a standard electron ionization (EI) energy of 70 eV.

-

Conclusion

The structural confirmation of this compound is reliably achieved through a combined spectroscopic approach. ¹H and ¹³C NMR spectroscopy, particularly the observation of characteristic H-F and C-F coupling constants, provides the definitive connectivity of the molecule. Mass spectrometry confirms the molecular weight and the presence of a single chlorine atom through its distinct isotopic signature. Finally, IR spectroscopy validates the presence of the aromatic system and key functional group vibrations. This guide provides the expected data and robust protocols necessary for any scientist working with this important chemical intermediate.

References

-

Capot Chemical Co., Ltd. (2008). MSDS of 4-Chloro-1-fluoro-2-iodobenzene. [Link]

-

PubChem. 4-Fluoroiodobenzene. [Link]

-

PubChem. 1-Chloro-2-fluoro-4-iodobenzene. [Link]

-

Dalvit, C., et al. (2020). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. [Link]

-

Arunan, E., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Institutes of Health. [Link]

-

Pietropolli Charmet, A., et al. (2021). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. National Institutes of Health. [Link]

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

-

MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

Allinone V. (2023). Chloro pattern in Mass Spectrometry. YouTube. [Link]

-

NIST. Benzene, chloro- Mass Spectrum. [Link]

Sources

- 1. 1-Chloro-2-fluoro-4-iodobenzene | C6H3ClFI | CID 2736563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1-Chloro-4-fluorobenzene(352-33-0) 13C NMR [m.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 6. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Benzene, chloro- [webbook.nist.gov]

Introduction: The Strategic Importance of Polysubstituted Halobenzenes

An In-Depth Technical Guide to the Synthesis and Preparation of 4-Chloro-2-fluoroiodobenzene

This compound (CAS No: 6797-79-1) is a key polysubstituted aromatic compound whose value in modern organic synthesis is derived from the unique and orthogonal reactivity of its three distinct halogen substituents.[1] For researchers in pharmaceutical and agrochemical development, such building blocks are indispensable. The fluorine atom can enhance metabolic stability and binding affinity, the chlorine atom modifies electronic properties and provides a potential reaction site, and the iodine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2][3] This guide provides a detailed examination of the principal synthetic methodologies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the target compound is critical for its synthesis, purification, and handling.

| Property | Value | Source(s) |

| CAS Number | 6797-79-1 | [4][5] |

| Molecular Formula | C₆H₃ClFI | [4][5] |

| Molecular Weight | 256.44 g/mol | [4][5] |

| Appearance | Clear colorless to pale red/brown liquid | [6] |

| Boiling Point | 217 °C (lit.) | [4] |

| Density | 1.98 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index | n20/D 1.606 (lit.) | [4][5] |

Primary Synthetic Route: Diazotization-Iodination of 4-Chloro-2-fluoroaniline

The most established and widely utilized method for synthesizing this compound begins with the readily available precursor, 4-Chloro-2-fluoroaniline.[4][7] This multi-step process leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities via a diazonium salt intermediate.[8][9]

Conceptual Workflow

The synthesis follows a two-stage sequence:

-

Diazotization: The primary aromatic amine (4-Chloro-2-fluoroaniline) is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.

-

Iodination: The resulting diazonium salt is then treated with an iodide source, typically potassium iodide, to displace the diazonium group and install the iodine atom onto the aromatic ring.

Caption: Workflow for the synthesis of this compound via diazotization.

Mechanism and Scientific Rationale

Diazotization: The reaction is initiated by the protonation of sodium nitrite by the strong acid (e.g., HCl) to form nitrous acid (HNO₂). Further protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the primary amine on 4-Chloro-2-fluoroaniline attacks the nitrosonium ion, forming an N-nitrosamine intermediate. Following a series of proton transfers and dehydration, the stable diazonium salt is formed.

-

Causality of Low Temperature: This reaction must be performed at low temperatures (0–5 °C).[10][11] Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose prematurely, often explosively if isolated in a dry state, or react with water to form unwanted phenol byproducts.[12] The cold conditions ensure the salt remains in solution and is stable enough for the subsequent substitution step.

Iodination: The substitution of the diazonium group with iodide is mechanistically distinct from the copper-catalyzed Sandmeyer reactions for chlorides and bromides.[13] The iodide ion (I⁻) is a sufficiently strong nucleophile to directly attack the diazonium salt, leading to the displacement of nitrogen gas (N₂)—an excellent leaving group due to its thermodynamic stability—and the formation of the C-I bond.[11] This process does not typically require a metal catalyst.

Detailed Experimental Protocol

This protocol is a synthesized representation of standard laboratory procedures and should be performed by qualified personnel with appropriate safety measures in place.

Materials and Reagents:

-

4-Chloro-2-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

-

Ice

Procedure:

-

Preparation of the Amine Salt: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-Chloro-2-fluoroaniline (1.0 eq) in a mixture of water and concentrated HCl. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring until a fine slurry of the hydrochloride salt is formed.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this NaNO₂ solution dropwise to the cold aniline salt slurry, ensuring the internal temperature is maintained between 0 and 5 °C.[12] The addition should be slow to control the exothermic reaction. After the addition is complete, continue stirring for 20-30 minutes at 0-5 °C. Verify the presence of slight excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test).

-

Iodination: In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water. Slowly add the cold diazonium salt solution to the KI solution with stirring. A dark precipitate may form, and nitrogen gas will evolve.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for approximately 1 hour to ensure complete decomposition of the diazonium salt.

-

Extraction: Cool the mixture to room temperature and extract the product with diethyl ether (3x volume).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), 10% sodium thiosulfate solution (to remove any residual iodine), and finally with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically purified by vacuum distillation to yield pure this compound.[14]

Alternative Synthetic Approaches

While the Sandmeyer route is dominant, other strategies can be considered, particularly if different starting materials are more readily available.

Direct Electrophilic Iodination

Direct iodination of a disubstituted benzene, such as 1-chloro-3-fluorobenzene, presents an alternative. However, this approach faces significant challenges.

-

Scientific Rationale: Iodine itself is a weak electrophile and does not readily react with moderately deactivated aromatic rings.[15] The reaction requires an activating or oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a silver salt) to generate a more potent electrophilic species, such as the iodonium ion (I⁺).[16][17]

-

Challenge of Regioselectivity: The primary obstacle is controlling the position of iodination. The fluorine and chlorine atoms are ortho-, para-directing, but also deactivating. Predicting the major regioisomer in a polysubstituted system can be complex, often leading to a mixture of products that are difficult to separate. Iodination of 3,5-dichloro substituted phenols and anilines has shown preferential regioselectivity, but this is highly substrate-dependent.[17]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound 98 6797-79-1 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 4-Chloro-2-fluoro-1-iodobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Sandmeyer Reaction [organic-chemistry.org]

- 14. prepchem.com [prepchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 17. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-2-fluoroiodobenzene safety data sheet and handling

An In-depth Technical Guide to 4-Chloro-2-fluoroiodobenzene: Safety, Handling, and Scientific Context

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of chemical reagents is paramount to ensuring both laboratory safety and experimental success. This guide provides a detailed examination of this compound (CAS No: 116272-42-5), a versatile halogenated aromatic compound.[1][2][3] Moving beyond a standard safety data sheet, this document contextualizes safety protocols with scientific rationale, offering field-proven insights for its effective and safe utilization in advanced chemical synthesis.

Compound Profile and Significance

This compound, also known as 5-Chloro-2-fluoroiodobenzene, is a polysubstituted benzene derivative with the molecular formula C₆H₃ClFI and a molecular weight of 256.44 g/mol .[1][2] Its significance in the pharmaceutical and organic chemistry sectors stems from the unique reactivity imparted by the strategic placement of its halogen atoms. The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the iodine atom serves as a reactive site for various cross-coupling reactions, a cornerstone of modern medicinal chemistry.[4] This makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) such as anti-cancer and antiviral drugs.[4][5]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and serious eye irritation.[1] Some safety data sheets also indicate that it causes skin irritation and may cause respiratory irritation.[6][7]

GHS Pictogram:

Signal Word: Danger [1]

Hazard Statements:

-

H301: Toxic if swallowed.[1]

Precautionary Statements: A comprehensive list of precautionary statements is crucial for safe handling. Key statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]

-

P280: Wear protective gloves/ eye protection/ face protection.[6][7]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6][7]

It is important to note that the toxicological properties of this compound have not been thoroughly investigated, which necessitates a cautious approach to handling.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 116272-42-5 | [1] |

| Molecular Formula | C₆H₃ClFI | [1][2] |

| Molecular Weight | 256.44 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [7] |

| Boiling Point | 217 °C (lit.) | |

| Density | 1.98 g/mL at 25 °C (lit.) | [7] |

| Refractive Index | n20/D 1.606 (lit.) | [7] |

| Flash Point | >230 °F (>110 °C) - closed cup | [7] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risk. The following provides a detailed workflow for the safe management of this compound in a laboratory setting.

Engineering Controls

The primary line of defense is to handle this compound in a well-ventilated area.[7] A chemical fume hood is mandatory to control exposure to vapors.[9] An eyewash station and safety shower must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following are minimum requirements:

-

Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required.[1] A face shield should be worn if there is a risk of splashing.

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves that have been inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[1]

-

Protective Clothing: Impervious clothing, such as a lab coat, is necessary to prevent skin contact.[1] For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls may be appropriate.[11]

-

-

Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[1] For higher-level protection, a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridge is recommended.[1] All respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Handling Procedures

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Wash hands thoroughly after handling and before breaks.[1]

-

Take precautionary measures against static discharge.[9]

Storage Conditions

-

This compound is light-sensitive; therefore, it should be stored protected from light.[2][6]

-

Some sources recommend storing under an inert gas as the compound may be hygroscopic.[1]

Emergency Procedures

In the event of an accidental exposure or release, the following procedures should be followed immediately.

First-Aid Measures

-

General Advice: Consult a physician and show them the safety data sheet.[1]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[9]

Disposal Considerations

Dispose of this chemical and its container through a licensed professional waste disposal service.[1] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

Visualizations